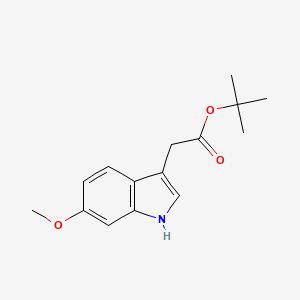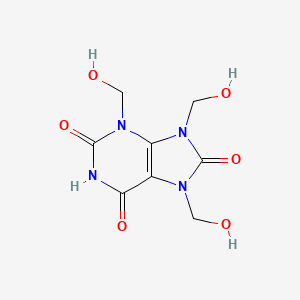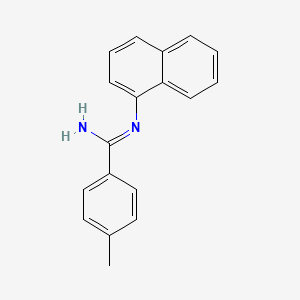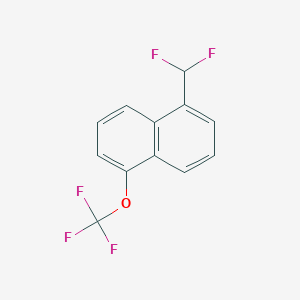![molecular formula C14H22O3Si B11857682 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 192711-11-8](/img/structure/B11857682.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild and the product is usually obtained in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzoic acid.
Reduction: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: It serves as a protected form of vanillin, useful in multi-step organic synthesis where the hydroxyl group needs to be temporarily masked.
Biology: It can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde largely depends on its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality during various chemical transformations. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild acidic or fluoride ion conditions, thus revealing the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)ethylamine
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is unique due to its combination of a benzaldehyde core with both a methoxy and a tert-butyldimethylsilyloxy group. This combination allows for selective reactions at the aldehyde, methoxy, and silyloxy functionalities, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
192711-11-8 |
|---|---|
Molekularformel |
C14H22O3Si |
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3 |
InChI-Schlüssel |
MRXWTPQEYTVXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)


![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)

